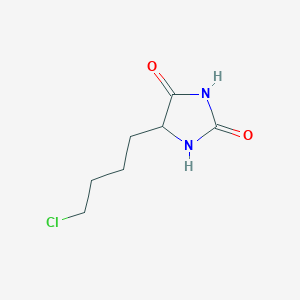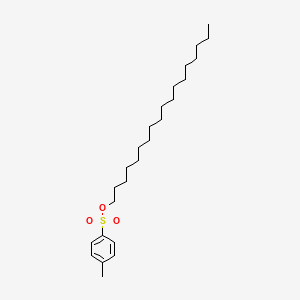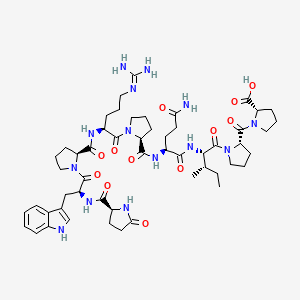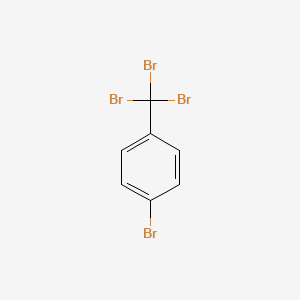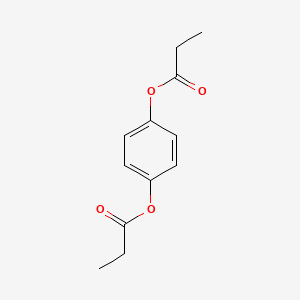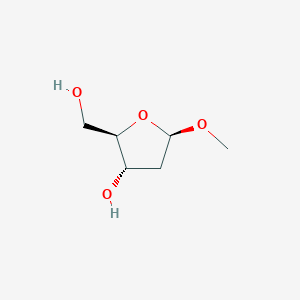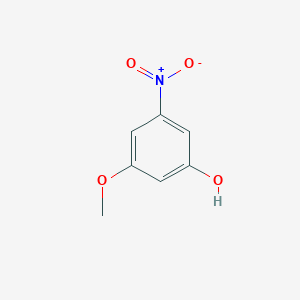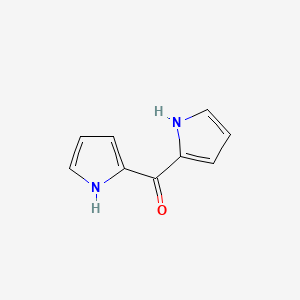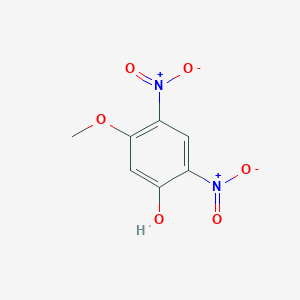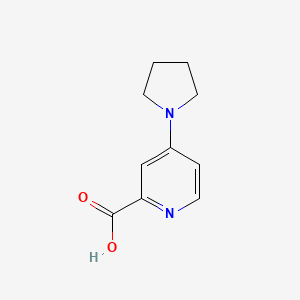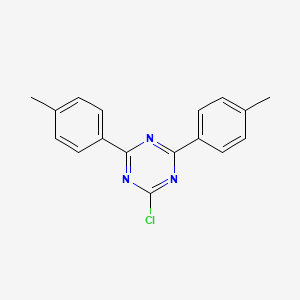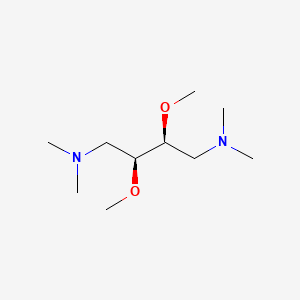
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane
Übersicht
Beschreibung
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, commonly referred to as DMDMB, is an organic compound with a variety of applications in scientific research. It is a chiral molecule, meaning that it has non-superimposable mirror images, and is used in a variety of biochemical and physiological studies. DMDMB has been used in a range of laboratory experiments to investigate its various properties and applications, and has been found to have a number of advantages and limitations.
Wissenschaftliche Forschungsanwendungen
1. Asymmetric Induction in Organolithium Compounds
- Pratt and Khan (1995) performed semiempirical PM3 calculations on organolithium complexes with (R,R)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, exploring the ligand binding mode's dependence on the aggregation state of organolithium. Their study provided insights into the mechanism of asymmetric induction in these complexes (Pratt & Khan, 1995).
2. Surfactant Self-Assemblies
- Caracciolo et al. (2003) investigated solid-supported multibilayers of the enantiomers of a cationic gemini surfactant related to (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, focusing on their structural properties and environmental response. The study provided insights into the spontaneous self-assemblies of these compounds (Caracciolo et al., 2003).
3. Liposome Delivery Efficiency
- Bombelli et al. (2010) examined liposomes formulated with a compound similar to (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, evaluating their delivery efficiency to cell models of malignant glioma. The stereochemistry of the spacer of the gemini surfactant significantly influenced the delivery efficiency and intracellular distribution of the photosensitizer (Bombelli et al., 2010).
4. Enantiomeric Differences in Ion Association
- Stevenson, Fico, and Brown (1998) explored the differences in ion association in a chiral solvent using (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane. Their study revealed significant differences between the R and S isomers of the sec-butoxycyclooctatetraene dianion in terms of ion pairing with lithium cations (Stevenson et al., 1998).
5. Thermal Phase Behavior of Cationic Gemini Surfactant
- Ryhänen et al. (2002) used differential scanning calorimetry to study the thermal phase behavior of aqueous dispersions of cationic gemini surfactants, including a compound related to (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane. Their research highlighted the impact of the stereochemical structure of the headgroup on the surfactant's thermal phase behavior (Ryhänen et al., 2002).
6. Chiral Discrimination in Electron Paramagnetic Resonance
- Stevenson, Wilham, and Brown (1998) used electron paramagnetic resonance spectroscopy for chiral discrimination of R- and S-anion radicals in a chiral solvent, which included (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane (Stevenson et al., 1998).
7. Induced Circular Dichroism in Arylmethyl Carbanions
- Okamoto, Takeda, and Hatada (1984) studied the induced circular dichroism in arylmethyl carbanions in the presence of (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane, providing insights into the chiral recognition capabilities of these compounds (Okamoto et al., 1984).
8. Aggregation Properties of Cationic Gemini Surfactants
- Bello et al. (2006) examined the aggregation behavior of diastereomeric cationic gemini surfactants, including (S,S)-(+)-2,3-dimethoxy-1,4-bis(dimethylamino)butane. Their study provided valuable information on how the stereochemistry of these compounds influences their aggregation properties in water (Bello et al., 2006).
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQCQNCBTMHEFI-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(CN(C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]([C@H](CN(C)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane | |
CAS RN |
26549-21-3 | |
| Record name | (2S,3S)-2,3-Dimethoxy-N1,N1,N4,N4-tetramethyl-1,4-butanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26549-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [S(R*,R*)]-2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



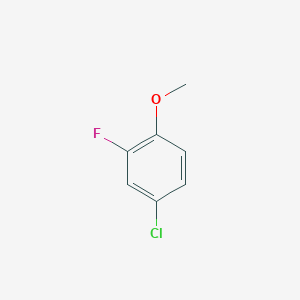
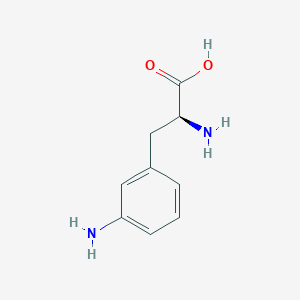
![[(1R,5R)-3,3,5-trimethylcyclohexyl] acetate](/img/structure/B1582841.png)
